molecular formula C18H15ClO6 B101089 Nalgiolaxin CAS No. 17508-19-9

Nalgiolaxin

Cat. No. B101089
CAS RN: 17508-19-9
M. Wt: 362.8 g/mol
InChI Key: FKVUTJLGAVQJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nalgiolaxin is a compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its ability to act as a biofilm disruptor, which makes it a promising candidate for the treatment of various bacterial infections. In

Scientific Research Applications

Chemical Properties and Origin

  • Nalgiolaxin is a monochloroderivative of nalgiovensin, isolated from the mycelium of Penicillium nalgioveni cultures. It's characterized by its crystalline structure in yellow needles or plates, with a melting point of 248-248.5°C. It's notable as the first example of a chlorine-containing derivative of anthraquinone from a natural source, representing a rare occurrence of optically active, naturally occurring derivatives of anthraquinone, other than those occurring as glycosides (Hartles, 1951).

Research on Related Compounds

While direct research specifically on Nalgiolaxin is limited, studies on related compounds and similar contexts provide insight into potential applications and effects:

  • Nalidixic acid, an antibiotic, has been found to be a specific inhibitor of bacterial DNA synthesis, suggesting a potential avenue for exploring similar properties in Nalgiolaxin (Crumplin & Smith, 1976).
  • The exploration of other natural compounds, like conotoxins and parthenolide, for the treatment of various diseases including neurological disorders and cancer, underscores the significance of studying natural compounds like Nalgiolaxin for potential therapeutic applications (Jones et al., 2001), (Duan et al., 2016).

properties

CAS RN

17508-19-9

Product Name

Nalgiolaxin

Molecular Formula

C18H15ClO6

Molecular Weight

362.8 g/mol

IUPAC Name

2-chloro-1,8-dihydroxy-6-(2-hydroxypropyl)-3-methoxyanthracene-9,10-dione

InChI

InChI=1S/C18H15ClO6/c1-7(20)3-8-4-9-13(11(21)5-8)17(23)14-10(16(9)22)6-12(25-2)15(19)18(14)24/h4-7,20-21,24H,3H2,1-2H3

InChI Key

FKVUTJLGAVQJOM-UHFFFAOYSA-N

SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O

Canonical SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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